![molecular formula C23H20N4O3S B2466404 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358222-74-8](/img/structure/B2466404.png)
5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative of pyrazolo[1,5-a]pyrazine that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H21N4O3S , with a molecular weight of approximately 444.47 g/mol . The structure comprises a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological activity (see Table 1).
Property | Value |
---|---|
Molecular Formula | C25H21N4O3S |
Molecular Weight | 444.47 g/mol |
CAS Number | 1358830-55-3 |
Purity | ≥95% |
Synthesis
The synthesis of pyrazolo derivatives typically involves multi-step reactions such as condensation and cyclization. Although specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using:
- Condensation Reactions : Involving aldehydes and hydrazines.
- Cyclization : Formation of the pyrazole ring through cyclization of substituted phenyl groups.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer properties. Key findings include:
- EGFR Inhibition : Some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), which plays a crucial role in many cancers. For example, related compounds demonstrated an IC₅₀ value of 0.07 μM against EGFR, comparable to established inhibitors like erlotinib .
-
Antiproliferative Assays : Compounds structurally similar to this one have exhibited high antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves:
- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Disruption of Cell Cycle : Interfering with normal cell cycle progression leading to cell death.
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-a]pyrazine derivatives in preclinical models:
- Study on EGFR Inhibition : A related compound was tested in vitro and showed significant inhibition of EGFR signaling pathways, leading to reduced proliferation in cancer cell lines .
- Antiproliferative Activity : Another study demonstrated that a structurally similar derivative exhibited a dose-dependent reduction in cell viability across multiple cancer types, confirming its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds can induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Eigenschaften
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-3-29-20-8-5-4-7-16(20)22-24-18(15(2)30-22)14-26-10-11-27-19(23(26)28)13-17(25-27)21-9-6-12-31-21/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCSWRTQVUGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.